Estrone-d4 3-Sulfate Sodium Salt serves as a valuable tool in mass spectrometry (MS) experiments, particularly for quantifying estrone levels in biological samples. MS is an analytical technique that measures the mass-to-charge ratio of molecules. By introducing a known amount of the isotopically labeled estrone (Estrone-d4 3-Sulfate Sodium Salt) into the sample, scientists can use it as an internal standard [1].
The internal standard and the analyte (estrone in this case) behave similarly during the MS process. By comparing the signal intensities of the standard and the analyte, researchers can account for variations in instrument performance and sample preparation, leading to more accurate quantification of estrone in the sample [1].
[1] Sigma-Aldrich Estrone-2,4,16,16-d4 3-sulfate sodium salt:
Estrone-d4 3-Sulfate Sodium Salt, also known as Estrone-2,4,16,16-d4 3-Sulfate Sodium Salt, is a deuterated analog of Estrone 3-Sulfate Sodium Salt. It has the chemical formula and a CAS number of 285979-80-8. This compound is characterized by the presence of four deuterium atoms, which are isotopes of hydrogen. The deuteration enhances its utility in various analytical applications, particularly in mass spectrometry due to the distinct mass shift it provides .
Estrone-d4 3-Sulfate Sodium Salt itself does not have a mechanism of action. Its primary function is to serve as a tracer for studying the metabolism and activity of endogenous estrone sulfate. The deuterium label allows researchers to distinguish the labeled estrone sulfate from the unlabeled pool in biological samples []. This enables them to track the conversion of estrone sulfate to estrone in tissues and organs.
Estrone-d4 3-Sulfate Sodium Salt exhibits biological activities similar to those of Estrone 3-Sulfate. It acts as a precursor for estrogen synthesis and may influence estrogen receptor signaling pathways. The compound is often used in research to study estrogen metabolism and the role of sulfated steroids in physiological processes, including reproductive health and endocrine functions .
The synthesis of Estrone-d4 3-Sulfate Sodium Salt typically involves the sulfation of Estrone-d4 using sulfur trioxide-pyridine complex or chlorosulfonic acid followed by neutralization with sodium hydroxide or sodium bicarbonate. The use of deuterated starting materials ensures that the final product retains the deuterium labeling necessary for its applications in research .
Estrone-d4 3-Sulfate Sodium Salt is primarily utilized in scientific research, particularly in:
Research involving Estrone-d4 3-Sulfate Sodium Salt often focuses on its interactions with enzymes such as sulfotransferases and sulfatases, which are critical for steroid metabolism. Studies have shown that this compound can be effectively used to trace metabolic pathways involving sulfated steroids, providing insights into their biological roles and therapeutic potentials .
Estrone-d4 3-Sulfate Sodium Salt shares structural similarities with several other steroid sulfates and estrogens. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
Estrone 3-Sulfate Sodium Salt | 438-67-5 | Non-deuterated form; common in hormonal studies |
Estradiol 17-β-Sulfate Sodium Salt | 25316-40-9 | More potent estrogen; involved in different pathways |
Dehydroepiandrosterone Sulfate | 53-43-0 | Precursor to both estrogens and androgens; non-deuterated |
Estriol 3-Sulfate Sodium Salt | 50-27-1 | Less potent than Estrone; used in pregnancy studies |
Estrone-d4 3-Sulfate Sodium Salt's unique feature is its deuterated nature, which allows for precise tracking in metabolic studies without altering the biological activity of the molecule significantly. This makes it particularly valuable for researchers studying hormone dynamics in vivo .
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